molecular formula C13H14IN3O B8525283 5-iodo-N-[(6-methoxypyridin-3-yl)methyl]-6-methylpyridin-2-amine

5-iodo-N-[(6-methoxypyridin-3-yl)methyl]-6-methylpyridin-2-amine

Cat. No. B8525283
M. Wt: 355.17 g/mol
InChI Key: QVAIVXPIQXBOEN-UHFFFAOYSA-N
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Patent
US09096593B2

Procedure details

5-Iodo-6-methyl-pyridin-2-ylamine (63, 1.7 g, 7.3 mmol) and 6-methoxy-pyridine-3-carbaldehyde (64, 1.1 g, 8.0 mmol) were combined in a round bottom flask with trifluoroacetic acid (2.80 mL, 36.3 mmol), triethylsilane (5.80 mL, 36.3 mmol) and 50 mL of acetonitrile. The reaction was stirred at room temperature overnight, then heated to reflux for 6 hours. The reaction was concentrated under vacuum, combined with aqueous potassium carbonate and extracted with ethyl acetate. The organic layer was dried over sodium sulfate, filtered and the filtrate concentrated under vacuum. The resulting material was purified by silica gel flash column chromatography, eluting with 10-100% ethyl acetate in hexane. Appropriate fractions were combined and concentrated under vacuum to provide the desired compound (65, 1.80 g). MS (ESI)[M+H+]+=356.80.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
5.8 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[CH:4][C:5]([NH2:9])=[N:6][C:7]=1[CH3:8].[CH3:10][O:11][C:12]1[N:17]=[CH:16][C:15]([CH:18]=O)=[CH:14][CH:13]=1.FC(F)(F)C(O)=O.C([SiH](CC)CC)C>C(#N)C>[I:1][C:2]1[CH:3]=[CH:4][C:5]([NH:9][CH2:18][C:15]2[CH:16]=[N:17][C:12]([O:11][CH3:10])=[CH:13][CH:14]=2)=[N:6][C:7]=1[CH3:8]

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
IC=1C=CC(=NC1C)N
Name
Quantity
1.1 g
Type
reactant
Smiles
COC1=CC=C(C=N1)C=O
Name
Quantity
2.8 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
5.8 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 hours
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated under vacuum
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The resulting material was purified by silica gel flash column chromatography
WASH
Type
WASH
Details
eluting with 10-100% ethyl acetate in hexane
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
IC=1C=CC(=NC1C)NCC=1C=NC(=CC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: CALCULATEDPERCENTYIELD 69.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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